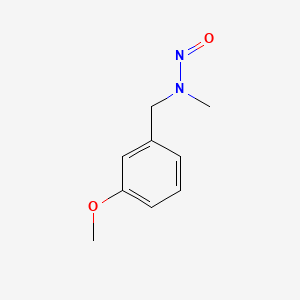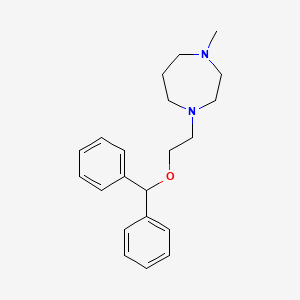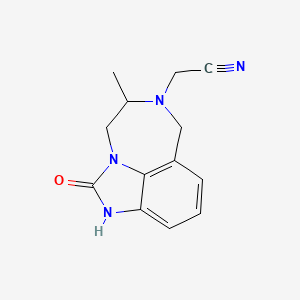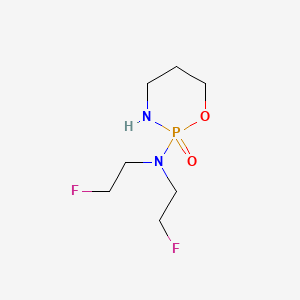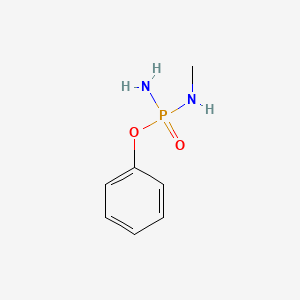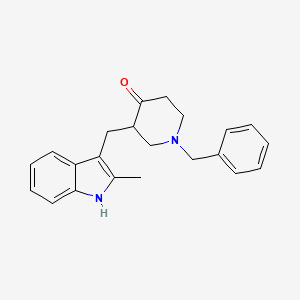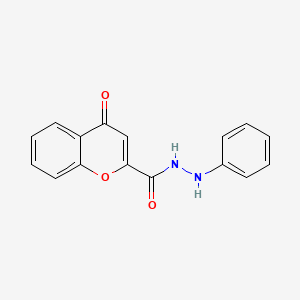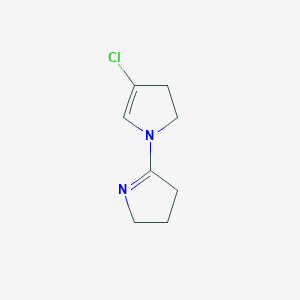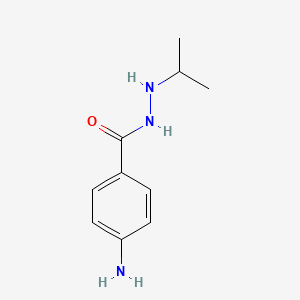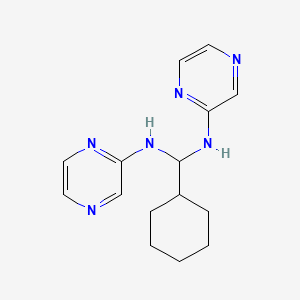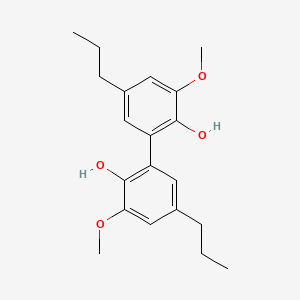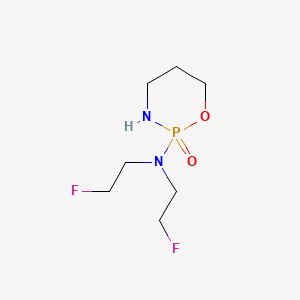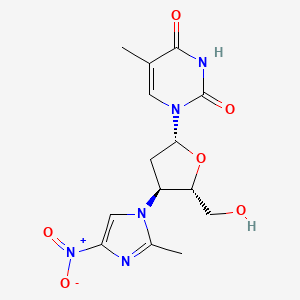
Thymidine, 3'-deoxy-3'-(2-methyl-4-nitro-1H-imidazol-1-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thymidine, 3’-deoxy-3’-(2-methyl-4-nitro-1H-imidazol-1-yl)-: is a synthetic nucleoside analog. It is structurally similar to thymidine, a naturally occurring nucleoside found in DNA. This compound is characterized by the substitution of the 3’-hydroxyl group with a 2-methyl-4-nitro-1H-imidazol-1-yl group, which imparts unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Thymidine, 3’-deoxy-3’-(2-methyl-4-nitro-1H-imidazol-1-yl)- typically involves multi-step organic synthesis. One common approach is the nucleophilic substitution reaction where the 3’-hydroxyl group of thymidine is replaced by the 2-methyl-4-nitro-1H-imidazol-1-yl group. This can be achieved using appropriate protecting groups and reagents to ensure selective substitution .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated synthesizers and high-throughput screening methods to optimize yield and purity. The process typically requires stringent control of reaction conditions, such as temperature, pH, and solvent composition, to ensure consistency and reproducibility .
Análisis De Reacciones Químicas
Types of Reactions: Thymidine, 3’-deoxy-3’-(2-methyl-4-nitro-1H-imidazol-1-yl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or halogenated compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups onto the imidazole ring .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, Thymidine, 3’-deoxy-3’-(2-methyl-4-nitro-1H-imidazol-1-yl)- is used to study DNA synthesis and repair mechanisms. It can be incorporated into DNA strands, allowing researchers to track and analyze DNA replication and repair processes .
Medicine: Its ability to interfere with DNA synthesis makes it a candidate for developing chemotherapeutic agents that target rapidly dividing cancer cells .
Industry: In the industrial sector, this compound is used in the production of diagnostic reagents and as a precursor for the synthesis of other biologically active molecules .
Mecanismo De Acción
The mechanism of action of Thymidine, 3’-deoxy-3’-(2-methyl-4-nitro-1H-imidazol-1-yl)- involves its incorporation into DNA strands during replication. The presence of the 2-methyl-4-nitro-1H-imidazol-1-yl group disrupts normal base pairing, leading to errors in DNA synthesis and ultimately inhibiting cell proliferation. This makes it particularly effective against rapidly dividing cells, such as cancer cells .
Comparación Con Compuestos Similares
Thymidine: The natural nucleoside found in DNA.
5-Fluorouracil: A nucleoside analog used in cancer treatment.
Azidothymidine (AZT): An antiretroviral medication used to treat HIV/AIDS.
Uniqueness: Thymidine, 3’-deoxy-3’-(2-methyl-4-nitro-1H-imidazol-1-yl)- is unique due to the presence of the imidazole ring, which imparts distinct chemical and biological properties. This modification enhances its ability to interfere with DNA synthesis, making it a valuable tool in both research and therapeutic applications .
Propiedades
Número CAS |
132149-51-0 |
|---|---|
Fórmula molecular |
C14H17N5O6 |
Peso molecular |
351.31 g/mol |
Nombre IUPAC |
1-[(2R,4S,5S)-5-(hydroxymethyl)-4-(2-methyl-4-nitroimidazol-1-yl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C14H17N5O6/c1-7-4-18(14(22)16-13(7)21)12-3-9(10(6-20)25-12)17-5-11(19(23)24)15-8(17)2/h4-5,9-10,12,20H,3,6H2,1-2H3,(H,16,21,22)/t9-,10+,12+/m0/s1 |
Clave InChI |
BTVNUDPMZXRMHQ-HOSYDEDBSA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)N3C=C(N=C3C)[N+](=O)[O-] |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N3C=C(N=C3C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


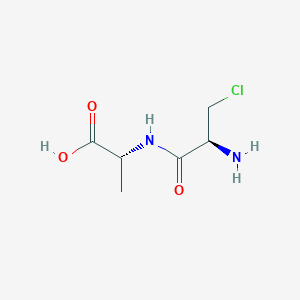
![N-Methyl-12-oxo-12H-quino[2,1-b]quinazoline-5-carboxamide](/img/structure/B12808813.png)
